5,7-Dimethoxyisoquinoline

Organic Synthesis Isoquinoline Preparation Pomeranz-Fritsch Cyclization

5,7-Dimethoxyisoquinoline (CAS 55087-24-6) is the definitive building block for medicinal chemistry campaigns requiring the 5,7-substitution pattern. Unlike the extensively characterized 6,7-dimethoxyisoquinoline analogs (targeting GFAT, PDE10A, BACE1), this isomer is explicitly claimed in US Patent 9,809,553 for RhoA/ROCK pathway modulation. Its meta-methoxy arrangement enables regiospecific oxidative demethylation (CAN or AgO) to 5,6- or 7,8-isoquinolinediones, critical for natural product total synthesis. Procure this isomer to ensure target engagement fidelity and avoid the incorrect oxidation products obtained from 5,8- or 6,7-isomers. Synthesized via a concise Boger-modified Pomeranz-Fritsch cyclization for optimal yield.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 55087-24-6
Cat. No. B1656995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethoxyisoquinoline
CAS55087-24-6
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2)C(=C1)OC
InChIInChI=1S/C11H11NO2/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2/h3-7H,1-2H3
InChIKeyFOUSFLIAJBTFQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethoxyisoquinoline (CAS 55087-24-6): A 5,7-Disubstituted Isoquinoline Scaffold for Medicinal Chemistry and Synthesis


5,7-Dimethoxyisoquinoline (CAS: 55087-24-6) is a heterocyclic aromatic compound belonging to the isoquinoline class, featuring methoxy substituents at the 5- and 7-positions of the bicyclic ring system . With a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry, where the isoquinoline core is recognized as a privileged structure due to its presence in numerous biologically active alkaloids . Its distinct substitution pattern differentiates it from the more extensively characterized 6,7-dimethoxyisoquinoline analogs that dominate the literature on GFAT inhibition, PDE10A antagonism, and BACE1 modulation [1].

Why 6,7-Dimethoxyisoquinoline Cannot Substitute for 5,7-Dimethoxyisoquinoline in Procurement Decisions


Substitution pattern dictates both synthetic utility and biological target engagement among dimethoxyisoquinoline isomers . While 6,7-dimethoxyisoquinoline derivatives have been extensively optimized as GFAT inhibitors (IC50 = 1 μM), PDE10A antagonists (IC50 = 28 nM), and BACE1 inhibitors (IC50 = 0.14 μM) [1][2][3], the 5,7-substitution pattern positions the methoxy groups in a meta-relationship on the benzene ring, fundamentally altering electron density distribution and steric accessibility . This positional isomerism directly impacts reactivity in Pomeranz-Fritsch cyclization [4], oxidation chemistry to isoquinolinediones [5], and molecular recognition by biological targets—rendering 5,7-dimethoxyisoquinoline and 6,7-dimethoxyisoquinoline non-interchangeable building blocks. The 5,7-isomer also differs from 5,8-dimethoxyisoquinoline, which has been employed as a synthetic intermediate in total syntheses but lacks the same substitution-driven electronic profile .

Quantitative Differentiation Evidence for 5,7-Dimethoxyisoquinoline Versus Positional Isomers


Synthetic Route Efficiency: 5,7-Dimethoxyisoquinoline Achieves ~70% Yield in Two-Step Pomeranz-Fritsch Variant

In a direct synthetic comparison, 5,7-dimethoxyisoquinoline was prepared in approximately 70% yield using a simplified two-step Pomeranz-Fritsch cyclization variant starting from 3,5-dimethoxybenzyl precursors, whereas the standard Bischler-Napieralski approach for 6,7-dimethoxyisoquinoline typically requires additional oxidation/demethylation steps to access the fully aromatic system [1]. The sodium anion of N-tosyl aminoacetaldehyde dimethyl acetal reacts with benzylic halides followed by acid-catalyzed cyclization, providing a concise route specific to the 5,7-substitution pattern [2].

Organic Synthesis Isoquinoline Preparation Pomeranz-Fritsch Cyclization

Oxidative Demethylation Chemistry: 5,7-Dimethoxyisoquinoline Enables Isoquinolinedione Formation with Distinct Regioselectivity

5,7-Dimethoxyisoquinoline undergoes oxidative demethylation with cerium(IV) ammonium nitrate (CAN) or silver(II) oxide to yield specific isoquinolinedione regioisomers that differ from those obtained from 5,8- or 6,7-dimethoxyisoquinoline isomers [1]. The meta-relationship of the 5,7-methoxy groups directs oxidation to produce distinct quinone substitution patterns not accessible from the ortho-dimethoxy arrangement in 6,7-dimethoxyisoquinoline [2].

Oxidative Demethylation Quinone Synthesis Regioselectivity

Patent-Specific Scaffold: 5,7-Dimethoxyisoquinoline Core Cited in RhoA/ROCK Pathway Inhibitor Claims

The 5,7-dimethoxyisoquinoline core appears as an exemplified substructure in US Patent 9,809,553 (Les Laboratoires Servier, 2017) covering isoquinoline compounds for treating pathologies resulting from RhoA/ROCK pathway activation and myosin light chain phosphorylation [1]. In contrast, 6,7-dimethoxyisoquinoline derivatives have been predominantly patented for distinct targets including GFAT inhibition (diabetes) [2] and protein kinase inhibition [3], indicating target-specific patent landscaping that differs by substitution pattern.

RhoA/ROCK Pathway Patent Protection Medicinal Chemistry

Natural Product Derivatization: 5,7-Dimethoxyisoquinoline Substructures Isolated from Thalictrum delavayi

A 5,7-dimethoxyisoquinoline-containing compound—specifically 1-(4-methoxybenzyl)-2-N-methyl-6-hydroxyl-5,7-dimethoxy-isoquinoline—was isolated as a new benzylisoquinoline alkaloid from Thalictrum delavayi Franch. and structurally characterized by HMQC and HMBC NMR experiments [1]. This contrasts with the more abundant 6,7-dimethoxyisoquinoline alkaloids (e.g., O-methylcorypalline, papaverine) that are widely distributed across multiple plant genera [2]. The 5,7-substitution pattern occurs in nature but with distinct biosynthetic origins and distribution patterns compared to the 6,7-isomer.

Natural Products Alkaloid Isolation Thalictrum Species

Supplier Availability and Pricing Differential: 5,7-Dimethoxyisoquinoline Positioned as Specialized Scaffold

Commercial availability data shows 5,7-dimethoxyisoquinoline (CAS: 55087-24-6) is offered as a versatile small-molecule scaffold at €375.00 per 50 mg and €1,025.00 per 500 mg from specialized suppliers . In comparison, 6,7-dimethoxyisoquinoline (CAS: 15248-39-2) is widely available from multiple major vendors including TCI and Spectrum Chemical at standard research quantities with ≥98% purity . This differential in commercial availability reflects the established demand for 6,7-isomer-based drug discovery programs versus the more specialized applications of the 5,7-isomer.

Chemical Procurement Scaffold Availability Cost Analysis

Validated Application Scenarios for 5,7-Dimethoxyisoquinoline Based on Evidence


Total Synthesis of Isoquinolinedione Natural Products Requiring 5,7-Regioisomeric Entry

Researchers undertaking total synthesis of isoquinolinedione natural products should procure 5,7-dimethoxyisoquinoline as the starting material when the target structure requires 5,6- or 7,8-isoquinolinedione regioisomers. Oxidative demethylation with cerium(IV) ammonium nitrate (CAN) or silver(II) oxide converts the 5,7-isomer to specific quinone scaffolds that differ from those obtained from 5,8- or 6,7-dimethoxyisoquinoline isomers [1]. This regiospecific oxidation chemistry has been demonstrated in the synthesis of naturally occurring quinones [2], and substitution with an alternative dimethoxyisoquinoline isomer would yield the incorrect oxidation product.

Efficient Two-Step Synthesis of 5,7-Substituted Isoquinoline Building Blocks

Organic synthesis laboratories requiring a concise route to 5,7-disubstituted isoquinolines should select 5,7-dimethoxyisoquinoline synthesized via the Boger modification of the Pomeranz-Fritsch cyclization. This two-step protocol—treatment of benzylic halides with the sodium anion of N-tosyl aminoacetaldehyde dimethyl acetal followed by acid-catalyzed cyclization—provides approximately 70% yield [1][2]. This route is shorter and more direct than multi-step alternatives required for the 6,7-isomer, offering procurement value for researchers specifically needing the 5,7-substitution pattern.

RhoA/ROCK Pathway Inhibitor Discovery and Cardiovascular Research

Drug discovery programs targeting the RhoA/ROCK pathway for cardiovascular, fibrotic, or hypertensive indications should evaluate 5,7-dimethoxyisoquinoline-derived scaffolds, as this substitution pattern is explicitly claimed in US Patent 9,809,553 for treating pathologies resulting from RhoA/ROCK activation and myosin light chain phosphorylation [1]. The 6,7-dimethoxyisoquinoline scaffold has been predominantly optimized for distinct targets including GFAT (diabetes) and PDE10A (neurological disorders) [2], making the 5,7-isomer the appropriate choice for RhoA/ROCK-focused medicinal chemistry campaigns.

Natural Product Biosynthesis Studies on Thalictrum-Derived Alkaloids

Phytochemistry and natural product biosynthesis researchers investigating Thalictrum delavayi or related benzylisoquinoline alkaloid pathways should utilize 5,7-dimethoxyisoquinoline as a reference standard or synthetic precursor. Novel compounds containing the 5,7-dimethoxyisoquinoline substructure have been isolated and structurally characterized from Thalictrum species via HMQC and HMBC NMR [1]. The 5,7-substitution pattern represents a distinct biosynthetic class from the more common 6,7-dimethoxyisoquinoline alkaloids such as papaverine and O-methylcorypalline [2], requiring isomer-specific procurement for accurate natural product identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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